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Cat. No.: B3045317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical

properties of α-D-fructopyranose, a key monosaccharide. The information is presented to

support research and development activities, with a focus on quantitative data, experimental

reproducibility, and structural understanding.

Introduction
α-D-fructopyranose is one of the cyclic forms of D-fructose, a six-carbon polyhydroxyketone

(ketohexose). While D-fructose in aqueous solution exists as an equilibrium mixture of five

tautomers (α- and β-pyranose, α- and β-furanose, and the open-chain keto form), the β-

pyranose form is typically the most abundant.[1][2] The α-D-fructopyranose anomer, though a

minor component in this equilibrium, is crucial for understanding the overall chemical behavior

and reactivity of fructose. Its structure features a six-membered pyranose ring, analogous to

pyran.[3] This guide focuses specifically on the properties and characterization of the α-D-

fructopyranose isomer.

Physical Properties
The physical properties of α-D-fructopyranose are fundamental to its handling, formulation, and

analysis. Key quantitative data are summarized in the table below. It is important to note that
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many experimental values are reported for D-fructose, which represents an equilibrium mixture

of its isomers. The properties of the pure α-anomer are often inferred or predicted.

Table 1: Physical Properties of D-Fructose and its Anomers

Property Value
Notes and
Conditions

Source(s)

Molecular Formula C₆H₁₂O₆ - [4][5]

Molecular Weight 180.16 g/mol - [4][5]

Melting Point
Decomposes ~103-

105 °C

Value for crystalline D-

fructose (mainly β-

pyranose). Anomers

interconvert upon

melting.

[6][7][8]

Boiling Point 401.1 ± 45.0 °C

Predicted value.

Decomposes before

boiling under standard

pressure.

[4]

Density 1.758 ± 0.06 g/cm³ Predicted value. [4]

Specific Optical

Rotation [α]
Varies significantly

D-Fructose shows

rapid mutarotation in

solution. The initial

rotation changes until

an equilibrium value of

~ -92° (c=2, H₂O) is

reached.

[6]

Solubility Freely soluble in water

Crystalline D-fructose

is readily soluble in

water.

[6][8]

pKa 12.06 @ 18 °C
Value for D-fructose in

solution.
[6]
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Chemical Properties and Reactivity
Mutarotation: In aqueous solution, α-D-fructopyranose undergoes mutarotation, a process

where it interconverts with other tautomeric forms.[1][9] This occurs through a ring-opening

mechanism to form the linear keto-form, which can then re-cyclize to form any of the four cyclic

anomers (α/β pyranose and α/β furanose).[9] The equilibrium distribution is temperature-

dependent; increasing temperature favors the formation of the furanose forms.[1] For

mutarotation to occur, the molecule must have a free anomeric carbon, which is present in

fructose, making it a reducing sugar.[9][10]

Glycosidic Bond Formation: The anomeric hydroxyl group on the C2 carbon of α-D-

fructopyranose is reactive and can form glycosidic bonds with other monosaccharides or

alcohols. A prominent example is sucrose, where the anomeric carbon of α-D-glucose links to

the anomeric carbon (C2) of β-D-fructofuranose.[3] Because both anomeric carbons are

involved in this linkage, sucrose is a non-reducing sugar and does not exhibit mutarotation.[9]

[10]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for distinguishing

and quantifying the different tautomers of fructose in solution.

Table 2: 13C NMR Chemical Shifts (δ) for Fructose Isomers in D₂O
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Carbon Atom
β-D-
fructopyranos
e (ppm)

α-D-
fructofuranose
(ppm)

β-D-
fructofuranose
(ppm)

α-D-
fructopyranos
e (ppm)

C-1 64.91 63.94 63.71
Not well

characterized

C-2 98.89 105.23 102.31 ~96.86

C-3 68.57 82.96 76.37
Not well

characterized

C-4 70.68 77.02 75.41
Not well

characterized

C-5 70.16 82.16 81.51
Not well

characterized

C-6 64.24 62.08 63.34
Not well

characterized

Source: Data

compiled from

published work.

[11] The α-D-

fructopyranose

form is a minor

species and its

signals are often

difficult to resolve

or are not

reported.

1H NMR Spectroscopy: The 1H NMR spectrum of fructose in D₂O is complex due to signal

overlap from multiple isomers, particularly in the 3.5-4.2 ppm region.[2] The anomeric protons

are typically found further downfield. Advanced 1D and 2D NMR techniques are required for

complete assignment.[12]

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.rsc.org/suppdata/c9/sc/c9sc03450a/c9sc03450a1.pdf
https://www.benchchem.com/pdf/Application_Notes_Protocols_1H_and_13C_NMR_Spectroscopy_of_D_Fructose_d_1.pdf
https://pub.epsilon.slu.se/26257/1/alexandersson_e_et_al_211202.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3045317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Determination of Mutarotation by Polarimetry

Objective: To measure the change in specific optical rotation of a freshly prepared fructose

solution over time.

Materials: Polarimeter, sodium lamp (589 nm), 1 dm polarimeter cell, volumetric flasks,

analytical balance, D-Fructose (crystalline), deionized water.

Methodology:

1. Prepare a 2% (w/v) solution of D-fructose in deionized water (e.g., 2.00 g in a 100 mL

volumetric flask). Start a timer immediately upon addition of the solvent.

2. Quickly dissolve the solid by agitation and bring the solution to the final volume.

3. Immediately rinse and fill the 1 dm polarimeter cell with the solution.

4. Place the cell in the polarimeter and record the observed rotation (α) at t=1 minute and at

regular intervals (e.g., every 5 minutes) thereafter.

5. Continue taking readings until the rotation value becomes stable for three consecutive

readings. This final value represents the equilibrium rotation.

6. Calculate the specific rotation [α] at each time point using the formula: [α] = α / (l × c),

where l is the path length in dm and c is the concentration in g/mL.

7. Plot specific rotation versus time to visualize the mutarotation curve.

Protocol 2: NMR Spectroscopic Analysis of Fructose Tautomers

Objective: To identify and quantify the major tautomeric forms of D-fructose in solution.

Materials: High-field NMR spectrometer (e.g., 600 MHz), 5 mm NMR tubes, Deuterium Oxide

(D₂O, 99.9%), D-Fructose.

Methodology:
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1. Sample Preparation: Accurately weigh approximately 10-20 mg of D-fructose and dissolve

it in 0.6 mL of D₂O directly in a clean, dry vial. Vortex briefly to ensure complete

dissolution.[2]

2. Transfer: Transfer the solution to a 5 mm NMR tube.

3. Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency on the

D₂O signal. Tune and match the probe for both ¹H and ¹³C frequencies.[2]

4. 13C NMR Acquisition:

Use a standard single-pulse experiment with proton decoupling.

Set the spectral width to approximately 240 ppm, centered around 100 ppm.

Use a relaxation delay (d1) of 2-5 seconds to ensure quantitative accuracy.

Acquire a sufficient number of scans for a good signal-to-noise ratio.

5. Data Analysis:

Process the spectrum (Fourier transform, phase correction, baseline correction).

Reference the spectrum (e.g., using an internal standard or the known solvent shift).

Identify the characteristic peaks for the anomeric (C2) carbons of each isomer (β-

pyranose, α/β-furanose).

Integrate the signals corresponding to the anomeric carbons of the different tautomers.

The relative integral values correspond to the molar ratio of the isomers in the

equilibrium mixture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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